molecular formula C25H20N4O5 B1666440 Azilsartan CAS No. 147403-03-0

Azilsartan

Cat. No.: B1666440
CAS No.: 147403-03-0
M. Wt: 456.4 g/mol
InChI Key: KGSXMPPBFPAXLY-UHFFFAOYSA-N
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Description

Azilsartan is a novel angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed under the brand name Edarbi and was developed by Takeda Pharmaceuticals. This compound is known for its high efficacy in lowering blood pressure and its ability to provide sustained blood pressure control over 24 hours .

Mechanism of Action

Target of Action

Azilsartan is an angiotensin II receptor blocker (ARB) that primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound selectively binds to the AT1 receptor as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This interaction inhibits the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking the action of angiotensin II, this compound allows blood vessels to relax and widen, reducing blood pressure .

Biochemical Pathways

This compound’s action on the AT1 receptor disrupts the RAAS pathway, leading to vasodilation and decreased fluid retention . Preclinical studies have suggested that this compound may also exert pleiotropic effects beyond its primary antihypertensive role. These effects could involve differential gene expression, up-regulation of membrane receptors, and a favorable effect on selective intracellular biochemical and pro-atherosclerotic pathways .

Pharmacokinetics

This compound medoxomil, the prodrug form of this compound, is rapidly converted to its active form in the gastrointestinal tract following oral administration . It has a bioavailability of approximately 60% . The drug is metabolized by the CYP2C9 enzyme and has an elimination half-life of about 11 hours . Approximately 55% of the drug is excreted in feces and 42% in urine .

Biochemical Analysis

Biochemical Properties

Azilsartan functions by blocking the angiotensin II type 1 receptor, thereby inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. This compound interacts with several biomolecules, including the angiotensin II type 1 receptor, endothelial nitric oxide synthase, and various inflammatory markers. The interaction with the angiotensin II type 1 receptor is characterized by high affinity and slow dissociation, making this compound a potent and long-lasting antihypertensive agent .

Cellular Effects

This compound has been shown to exert several effects on cellular processes. It enhances endothelial function by reducing vascular inflammation and increasing the phosphorylation ratio of endothelial nitric oxide synthase. This leads to improved vascular reactivity and reduced oxidative stress. Additionally, this compound influences gene expression by upregulating genes involved in adipogenesis and downregulating inflammatory markers. These cellular effects contribute to its overall antihypertensive and cardioprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This binding prevents the activation of downstream signaling pathways that lead to vasoconstriction and sodium retention. This compound also inhibits the expression of pro-inflammatory cytokines and oxidative stress markers, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its antihypertensive effects for up to 24 hours after administration, with minimal degradation. Long-term studies have indicated that this compound continues to provide effective blood pressure control and vascular protection without significant loss of potency or increased adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause mild to moderate side effects, such as dizziness and gastrointestinal disturbances. Studies have also shown that this compound provides protective effects against organ damage in hypertensive animal models, further supporting its therapeutic potential .

Metabolic Pathways

This compound is metabolized primarily in the liver via cytochrome P450 2C9, with minor contributions from cytochrome P450 2B6 and cytochrome P450 2C8. The major metabolites are pharmacologically inactive and are excreted primarily through the kidneys. This metabolic pathway ensures that this compound is efficiently cleared from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed throughout the body. It selectively binds to the angiotensin II type 1 receptor in various tissues, including the vascular endothelium, heart, and kidneys. This selective binding ensures that this compound exerts its therapeutic effects primarily in the cardiovascular system, minimizing off-target effects .

Subcellular Localization

This compound is localized primarily in the plasma membrane, where it interacts with the angiotensin II type 1 receptor. This localization is crucial for its function as an angiotensin II receptor blocker. Additionally, this compound may undergo post-translational modifications that enhance its binding affinity and stability, further contributing to its efficacy as an antihypertensive agent .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163712
Record name Azilsartan
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URL https://comptox.epa.gov/dashboard/DTXSID70163712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure., Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation.
Record name Azilsartan
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Color/Form

Colorless prisms from ethanol

CAS No.

147403-03-0
Record name Azilsartan
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Record name Azilsartan [USAN:INN]
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Record name Azilsartan
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Record name 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
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Record name AZILSARTAN
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Record name Azilsartan
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Melting Point

212-214 °C
Record name Azilsartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of the compound (0.47 g) obtained in Example (54h) and 1N NaOH (3 ml) in methan61 (3 ml) was heated for 30 minutes under reflux. The reaction mixture was adjusted to pH 3-4 with 1N HCl. Resulting crystalline precipitates were collected by filtration and recrystallized from ethyl acetate--hexane. The crystals were suspended in water (2 ml), and the suspension was stirred for 2 hours at 60° C. Insoluble materials were collected by filtration and dried to afford colorless crystals (0.25 g, 54%). This product was in agreement with that obtained in Example 1.
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
methan61
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Azilsartan interact with its target, the angiotensin II type 1 (AT1) receptor?

A1: [, , , , ] this compound acts as a potent and selective antagonist of the AT1 receptor. It binds competitively to the receptor, preventing angiotensin II, a potent vasoconstrictor, from binding. This blockade inhibits the pressor response usually triggered by angiotensin II, leading to a reduction in blood pressure.

Q2: Are there any unique aspects to this compound's interaction with the AT1 receptor compared to other ARBs?

A2: [, , ] Yes, this compound demonstrates a unique binding behavior to the AT1 receptor attributed to its 5-oxo-1,2,4-oxadiazole moiety. Research suggests that this unique interaction may contribute to its long-lasting antihypertensive effect and its greater potency in reducing blood pressure compared to some other ARBs.

Q3: Beyond blood pressure reduction, what downstream effects are associated with this compound?

A3: [, , , , ] this compound exhibits pleiotropic effects, meaning it influences multiple pathways beyond AT1 receptor blockade. Studies suggest it might improve insulin sensitivity, possess anti-inflammatory and antioxidant properties, and even influence cellular mechanisms involved in cardiometabolic diseases.

Q4: What is the molecular formula and weight of this compound Medoxomil?

A4: [] The molecular formula of this compound Medoxomil is C30H30KN7O6. Its molecular weight is 647.76 g/mol.

Q5: What measures are taken to ensure the stability of this compound Medoxomil in tablet formulations?

A5: [] Tablets containing this compound Medoxomil are packaged in specific containers to protect the drug from light and moisture. Repackaging is not recommended to maintain stability.

Q6: How does the presence of the carboxyl group at the benzimidazole ring of this compound affect its activity?

A6: [] Studies comparing this compound to a derivative lacking this carboxyl group (this compound-7H) revealed that the carboxyl group is essential for its ability to block angiotensin II-induced cellular responses effectively. This highlights the importance of this structural feature for this compound's pharmacological activity.

Q7: What strategies have been explored to enhance the solubility and dissolution rate of this compound Medoxomil?

A7: [] Research has focused on developing this compound Medoxomil nanosuspensions to improve its solubility and dissolution rate. These nanosuspensions, often formulated using stabilizers like PEG6000 and Tween80, demonstrate significantly enhanced dissolution profiles compared to conventional formulations.

Q8: How is this compound Medoxomil metabolized in the body?

A8: [] this compound Medoxomil is a prodrug, meaning it's inactive until metabolized in the body. It undergoes rapid hydrolysis in the gastrointestinal tract, primarily by esterases, to yield the active metabolite, this compound.

Q9: What is the bioavailability of this compound, and how is it excreted?

A9: [, ] this compound exhibits an absolute bioavailability of approximately 60%. After metabolism, about 55% of the drug is eliminated in feces, and 40% is excreted in urine.

Q10: Has this compound shown efficacy in animal models of disease?

A10: [, , , , , ] Yes, this compound has shown promising results in various animal models. For instance, it inhibited inflammation-triggered bone resorption in mice calvariae, suggesting a potential role in mitigating bone loss associated with inflammatory conditions.

Q11: What clinical trials have been conducted to assess this compound’s efficacy in humans?

A11: [, , , , , , , ] Numerous clinical trials have been conducted to evaluate this compound's efficacy in treating hypertension. These trials have consistently shown that this compound effectively lowers blood pressure in various patient populations, including those with stage 1 and 2 hypertension.

Q12: What analytical techniques are employed to quantify this compound Medoxomil in pharmaceutical dosage forms?

A12: [, ] High-Performance Thin Layer Chromatography (HPTLC) is a widely used technique for the quantitative analysis of this compound Medoxomil in pharmaceutical formulations. This method is known for its simplicity, sensitivity, accuracy, and cost-effectiveness.

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